7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline
Overview
Description
7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to the quinoline ring. The incorporation of these halogens and the nitro group significantly influences the chemical and physical properties of the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of quinoline derivatives followed by nitration. For instance, a quinoline derivative can be brominated using bromine in the presence of a catalyst, followed by chlorination with chlorine gas. The fluorination step can be achieved using a fluorinating agent such as Selectfluor. Finally, nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the production cost and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used along with hydrogen gas.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted quinolines, aminoquinolines, quinoline N-oxides, and various coupled products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for infectious diseases and cancer.
Industry: It is used in the development of advanced materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The presence of halogens and the nitro group can enhance its binding affinity and specificity towards these targets. For example, the compound may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and resulting in antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4,6-dichloro-8-fluoroquinoline: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
7-Bromo-4,6-dichloro-3-nitroquinoline: Lacks the fluorine atom, which can affect its overall properties.
4,6-Dichloro-8-fluoro-3-nitroquinoline: Lacks the bromine atom, leading to variations in its reactivity and applications.
Uniqueness
The unique combination of bromine, chlorine, fluorine, and nitro groups in 7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique combination of halogen and nitro substituents. This compound has garnered attention in scientific research due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₂BrCl₂FN₂O₂
- Molecular Weight : 339.93 g/mol
- CAS Number : 2349394-48-3
The presence of bromine, chlorine, fluorine, and nitro groups significantly influences the chemical behavior and biological interactions of this compound.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. It has been shown to inhibit various bacterial strains by targeting essential enzymes involved in bacterial metabolism. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Antifungal Activity
In addition to antibacterial effects, this compound has demonstrated antifungal activity. It inhibits the growth of fungi by disrupting cell wall synthesis and interfering with metabolic pathways. Its efficacy against common pathogens such as Candida albicans has been documented in laboratory settings.
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. The compound has shown promise in inhibiting the proliferation of cancer cells through several mechanisms:
- Induction of Apoptosis : It triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Inhibition of Cell Cycle Progression : The compound disrupts cell cycle regulation, leading to growth arrest in cancerous cells.
- Targeting Specific Pathways : It has been reported to inhibit key signaling pathways involved in tumor growth and metastasis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The halogen atoms enhance binding affinity to enzymes critical for bacterial and fungal survival.
- DNA Interaction : The nitro group may facilitate intercalation into DNA, disrupting replication and transcription processes.
Case Studies
Properties
IUPAC Name |
7-bromo-4,6-dichloro-8-fluoro-3-nitroquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2BrCl2FN2O2/c10-6-4(11)1-3-7(12)5(15(16)17)2-14-9(3)8(6)13/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYNBTOEZUZLCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Br)F)N=CC(=C2Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2BrCl2FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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